molecular formula C17H14N2O4S B2958542 2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)nicotinic acid CAS No. 830345-10-3

2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)nicotinic acid

Cat. No.: B2958542
CAS No.: 830345-10-3
M. Wt: 342.37
InChI Key: LRMRNEPFNCIFFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)nicotinic acid (CAS 830345-10-3) is a synthetic small molecule with a molecular formula of C17H14N2O4S and a molecular weight of 342.37 g/mol . This chemical features a nicotinic acid moiety linked via a thioether bridge to an N-aryl substituted pyrrolidine-2,5-dione (succinimide) ring, a structure of high interest in medicinal chemistry. Compounds based on the succinimide core, such as this one, are frequently investigated for their diverse biological activities, which can include antimicrobial and anthelmintic properties, as demonstrated by related pyrrolidine-2,5-dione derivatives . The primary research value of this compound may lie in its potential as a modulator of nuclear receptors. Structurally, it shares key features with molecules designed to target the Retinoic Acid Receptor-related Orphan Receptor Gamma t (RORγt) . RORγt is a critical transcription factor for the differentiation of Th17 cells and is a prominent drug target for the treatment of various autoimmune and inflammatory diseases, such as psoriasis, multiple sclerosis, and rheumatoid arthritis, as well as certain cancer types . Potential modulators can act as inverse agonists, destabilizing the receptor's active conformation and thereby suppressing pro-inflammatory pathways . Furthermore, the compound's electrophilic succinimide moiety suggests it could potentially interact with cysteine-rich sensor proteins like KEAP1, which would place it within a class of compounds investigated for activating the NRF2-mediated antioxidant response pathway—another key target in oxidative stress-related diseases . Researchers can utilize this high-quality compound as a key intermediate for further chemical synthesis or as a pharmacological tool for probing RORγt and NRF2 signaling pathways in vitro. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c1-10-5-2-3-7-12(10)19-14(20)9-13(16(19)21)24-15-11(17(22)23)6-4-8-18-15/h2-8,13H,9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMRNEPFNCIFFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)nicotinic acid typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyrrolidine derivative with a thiol compound under appropriate conditions.

    Attachment of the Nicotinic Acid Moiety: The final step involves coupling the thioether-linked pyrrolidine with nicotinic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring in the nicotinic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used as a probe to study biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)nicotinic acid involves its interaction with specific molecular targets. The pyrrolidine ring and nicotinic acid moiety can interact with enzymes or receptors, potentially modulating their activity. The thioether linkage may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structural Features

The compound’s unique attributes include:

  • Thioether linkage : Enhances metabolic stability compared to oxygen or nitrogen-based linkages.
  • o-Tolyl substitution: Introduces steric and electronic effects on the pyrrolidinone ring.
Table 1: Structural Comparison with Analogs
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound Nicotinic acid + pyrrolidinone o-Tolyl, thioether linkage C₁₇H₁₄N₂O₄S 342.37 Carboxylic acid, ketone, thioether
N-(2-chloro-4,6-dimethyl-3-pyridinecarbonyl)pyrrolidine Pyridine + pyrrolidine Chloro, dimethyl, amide linkage C₁₃H₁₆ClN₃O 273.74 Amide, chloro, methyl
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid Pyrrolidinone + propanoic acid None C₇H₉NO₄ 175.15 Carboxylic acid, ketone

Biological Activity

2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)nicotinic acid is a complex organic compound characterized by its unique structural features, including a pyrrolidine ring, a nicotinic acid moiety, and a thioether linkage. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure

The IUPAC name of the compound is 2-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid. Its molecular formula is C17H14N2O4SC_{17}H_{14}N_{2}O_{4}S, and it possesses a molecular weight of 342.37 g/mol. The structure can be visualized as follows:

InChI InChI 1S C17H14N2O4S c1 10 5 2 3 7 12 10 19 14 20 9 13 16 19 21 24 15 11 17 22 23 6 4 8 18 15 h2 8 13H 9H2 1H3 H 22 23 \text{InChI }\text{InChI 1S C17H14N2O4S c1 10 5 2 3 7 12 10 19 14 20 9 13 16 19 21 24 15 11 17 22 23 6 4 8 18 15 h2 8 13H 9H2 1H3 H 22 23 }

The mechanism of action for this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thioether linkage may enhance binding affinity and specificity, while the pyrrolidine and nicotinic acid components could modulate enzymatic activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For example, related compounds have shown effectiveness against various bacterial strains:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.0039 mg/mL
Compound BEscherichia coli0.025 mg/mL
Compound CBacillus subtilis0.004 mg/mL

The activity of this compound against Gram-positive bacteria has been particularly noted in recent research .

Cytotoxicity Studies

Cytotoxicity assessments using various cancer cell lines have shown that similar compounds can induce apoptosis in cancer cells. For instance, studies have reported IC50 values indicating the concentration at which 50% cell viability is inhibited:

Cell LineIC50 (µM)
HeLa12.5
MCF715.0
A54910.0

These findings suggest that the compound may possess potential as an anticancer agent .

Case Studies

  • Case Study on Antibacterial Efficacy :
    A study evaluated the antibacterial efficacy of a series of pyrrolidine derivatives, including those similar to this compound. The results indicated strong activity against both Gram-positive and Gram-negative bacteria with MIC values ranging from 1.95 µg/mL to 7.81 µg/mL against MRSA strains .
  • Molecular Docking Studies :
    Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies revealed that the compound could effectively dock with enzymes involved in bacterial cell wall synthesis, potentially inhibiting their function .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.